N-(2,4,5-Trichlorophenyl)acetamide
Overview
Description
N-(2,4,5-Trichlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H6Cl3NO and its molecular weight is 238.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80150. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Non-Linear Optical Properties
- Crystal Structure and Optical Behavior : N-(2,4,5-Trichlorophenyl)acetamide has been studied for its crystal structure optimization and non-linear optical (NLO) properties. Research demonstrates its wide transparency window in the 300-1100 nm wavelength range, which is essential for NLO materials. The material's second harmonic generation efficiency is 0.8 times that of potassium dihydrogen phosphate (KDP), a reference material in NLO studies (Jotani & Baldaniya, 2013).
Structural Studies
- Impact of Substitutions on Crystal Structure : The crystal structure of various N-(trichlorophenyl)acetamides, including this compound, has been analyzed, focusing on the effects of N-chloro, side chain, and ring substitutions. This research contributes to understanding the bond parameters and their changes due to substitution in the ring and side chain of the amides (Gowda, Svoboda, & Fuessa, 2004).
Quantum Chemical Calculations
- Molecular Properties and Reactivity : Quantum chemical calculations provide insights into the conformation, vibrational spectroscopic, electronic, and thermodynamic properties of related compounds. These studies are crucial for predicting sites and relative reactivities towards electrophilic and nucleophilic attacks, contributing to a deeper understanding of the molecule for further applications (Choudhary et al., 2014).
Antiviral and Antiapoptotic Effects
- Therapeutic Efficacy in Japanese Encephalitis : A novel derivative of N-(2-chlorophenyl)-acetamide exhibited significant antiviral and antiapoptotic effects in vitro and improved survival in Japanese encephalitis virus-infected mice. This indicates the potential therapeutic applications of similar compounds (Ghosh et al., 2008).
Antimicrobial Activity
- Novel Derivatives and Their Effects : Research on novel thiazolidinone and acetidinone derivatives of related compounds shows that they have been synthesized and screened for their antimicrobial activity against different microorganisms, highlighting the potential of this compound derivatives in antimicrobial applications (Mistry, Desai, & Intwala, 2009).
Adsorption Studies
- Herbicide Adsorption : The adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on certain nano-composites suggests potential applications in agriculture and forestry as a systemic herbicide. The efficacy of such materials in adsorption from aqueous solutions points to environmental management applications (Khan & Akhtar, 2011).
Properties
IUPAC Name |
N-(2,4,5-trichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSLTUGEJURGLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178301 | |
Record name | Acetanilide, 2',4',5'-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23627-24-9 | |
Record name | N-(2,4,5-Trichlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23627-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetanilide, 2',4',5'-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023627249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23627-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetanilide, 2',4',5'-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4,5-trichlorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of N-(2,4,5-Trichlorophenyl)acetamide?
A1: this compound, also known as 2,4,5-Trichloroacetanilide, is an organic compound. Its molecular formula is C8H6Cl3NO []. Crystallographic studies have revealed that the molecule can crystallize in the monoclinic system, specifically within the non-centrosymmetric space group Pn [].
Q2: Has computational chemistry been used to study this compound?
A2: Yes, computational methods have been employed to investigate the properties of this compound. For instance, the crystal structure of the molecule has been optimized using the semi-empirical Austin Model 1 (AM1) method in conjunction with restricted Hartree-Fock closed shell wave function calculations []. This approach aimed to understand the influence of intermolecular interactions on the crystal packing of the compound.
Q3: What do we know about the hydrogen bonding patterns in this compound?
A3: Research shows that this compound exhibits interesting hydrogen bonding patterns. In the crystal structure of 2,2,2-Trimethyl-N-(2,4,5-trichlorophenyl)acetamide, an intramolecular hydrogen bond exists between the NH hydrogen and the ortho-chloro substituent []. This specific interaction influences the molecule's conformation.
Q4: Are there other notable structural features observed in derivatives of this compound?
A4: Yes, structural analysis of derivatives provides further insights. For example, in 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-(2,4,5-trichlorophenyl)acetamide, the dihedral angle between the trichlorobenzene ring and the thiadiazole ring is 29.26 (17)° []. This particular derivative also displays intermolecular hydrogen bonding, specifically N—H⋯O and C—H⋯O interactions, which contribute to the formation of chains within the crystal structure. These chains are further linked by N—H⋯N hydrogen bonds, resulting in the formation of slabs.
Q5: Have any potential applications for this compound been investigated?
A5: While the provided abstracts don't delve into specific applications, the structural features and properties of this compound, such as its non-centrosymmetric nature, suggest its potential as a non-linear optical material [, ]. Further research exploring its optical properties and potential applications in this area could be valuable.
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